N-(4-Bromophenyl-N-(3-cyanophenyl)amine
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Overview
Description
“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is a chemical compound with the CAS Number: 458550-45-3 . Its molecular formula is C13H9BrN2 and has a molecular weight of 273.13 . The IUPAC name for this compound is 3-(4-bromoanilino)benzonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group (C6H4Br) and a cyanophenyl group (C6H4CN) connected by an amine group (NH). The InChI code for this compound is 1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H .Physical and Chemical Properties Analysis
“this compound” has a density of 1.5g/cm3 and a boiling point of 386.8ºC at 760 mmHg .Scientific Research Applications
Synthesis and Characterization
Synthesis, Characterization, and Structural Analysis : A study focused on the synthesis of compounds related to N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, describing their synthesis, characterization, and crystal structure analysis. One such compound, 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, was synthesized and characterized using various spectroscopic techniques, and its structure was confirmed by X-ray diffraction. This work highlights the methods and analytical techniques used in synthesizing and characterizing compounds with similar structural features to N-(4-Bromophenyl)-N-(3-cyanophenyl)amine (AfraQuasar A. Nadaf et al., 2019).
Chemical Reactions and Intermediates
Formation of Benzimidazoles : Research on o-Bromophenyl isocyanide, a related compound, demonstrated its reactivity with primary amines under copper(I) iodide catalysis to form 1-substituted benzimidazoles. This reaction showcases the utility of bromophenyl-containing compounds in synthesizing heterocyclic structures, which could be relevant to the applications of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine in synthetic organic chemistry (A. Lygin & A. Meijere, 2009).
Oxidation and Electrochemistry
Oxidative Properties : The study of tris(4-bromophenyl)aminium hexachloridoantimonate, also known as 'Magic Blue', revealed its strong oxidative properties and low inner-sphere reorganization energies, which could be of interest in understanding the oxidative behavior of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine-related compounds (Mauricio Quiroz-Guzmán & Seth N. Brown, 2010).
Electrophilic Amination
Amination of Carbanions : A study explored the use of N-carboxamido oxaziridines for the electrophilic amination of carbanions, highlighting the potential of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine-related compounds in amination reactions. The 3-(2-cyanophenyl)-derivative was particularly effective, suggesting the significance of the cyano group in facilitating these reactions (A. Armstrong, Mark A. Atkin, & S. Swallow, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(4-Bromophenyl-N-(3-cyanophenyl)amine , also known as 3-((4-Bromophenyl)amino)benzonitrile , are currently under investigation. This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in proteomics research , it’s possible that it affects pathways involving protein synthesis or degradation
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. More research is needed to understand how these and other environmental factors influence the compound’s action.
Properties
IUPAC Name |
3-(4-bromoanilino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBAHWVBIOSXQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654190 |
Source
|
Record name | 3-(4-Bromoanilino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458550-45-3 |
Source
|
Record name | 3-[(4-Bromophenyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458550-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromoanilino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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